![molecular formula C10H12ClN5O4 B1436716 8-Chloro-2'-deoxyguanosine CAS No. 437715-62-3](/img/structure/B1436716.png)
8-Chloro-2'-deoxyguanosine
Vue d'ensemble
Description
8-Chloro-2’-deoxyguanosine is an organochlorine compound comprising 2’-deoxyguanosine having a chloro substituent at position 8 of the guanine ring system .
Molecular Structure Analysis
8-Chloro-2’-deoxyguanosine has a molecular formula of C10H12ClN5O4 and a molecular weight of 301.69 g/mol . It forms base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .Chemical Reactions Analysis
8-Chloro-2’-deoxyguanosine is a mutagenic lesion; the miscoding frequency and specificity vary depending on the DNA polymerase used . It’s also involved in reactions with hypochlorous acid .Physical And Chemical Properties Analysis
8-Chloro-2’-deoxyguanosine has a molecular weight of 301.69 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique
Understanding Base Pair Stability
- Base Pair Stability Analysis : Research has explored the stability of base pairs involving 8-chloro-2'-deoxyguanosine, particularly in the context of 8-oxo-2'-deoxyguanosine (OdG), a damaged nucleotide linked to aging and disease. The studies found correlations between atomic radius at C8 and base pair stability, shedding light on the mutation processes related to OdG and diseases (Hamm et al., 2005).
Electrochemical Sensing and DNA Damage Analysis
- Electrochemical Sensor Development : Novel electrochemical sensors have been developed to measure 8-hydroxy-2'-deoxyguanosine (a related compound), indicating the potential for similar applications in analyzing this compound. These sensors are significant for evaluating oxidative DNA damage and diagnosing diseases caused by mutations (Guo et al., 2016).
Biomarker Studies for Oxidative Stress
- Biomarker for Oxidative DNA Damage : this compound, by analogy to 8-hydroxy-2'-deoxyguanosine, can be a useful biomarker for oxidative DNA damage. Studies have demonstrated the utility of 8-hydroxy-2'-deoxyguanosine in understanding oxidative stress, particularly in occupational settings exposed to nanomaterials (Shekaftik & Nasirzadeh, 2021).
Methodologies for Analyzing Oxidative DNA Damage
- Analytical Methodologies : Advanced methodologies like HPLC with electrochemical detection have been developed for analyzing 8-hydroxy-2'-deoxyguanosine, which can be adapted for this compound. These methodologies are critical for accurately measuring biomarkers of oxidative DNA damage in biological samples (Martinis & Bianchi, 2002).
Insights into Reaction Paths with Hydroxyl Radicals
- Study of Reaction Paths : Research into the reaction of hydroxyl radicals with 2'-deoxyguanosine, including derivatives like this compound, provides insights into DNA damage mechanisms. This understanding is essential for genomic research and for developing strategies to mitigate such damages (Chatgilialoglu et al., 2011).
Mécanisme D'action
Target of Action
8-Chloro-2’-deoxyguanosine (8-Cl-dG) is an analogue of 2’-deoxyguanosine, where the hydrogen in position 8 of the guanine nucleobase has been replaced by chlorine . The primary target of 8-Cl-dG is genomic DNA . It is a major lesion produced when hypochlorous acid, a potent oxidant released by myeloperoxidase, attacks genomic DNA .
Mode of Action
8-Cl-dG promotes mutagenic replication using its syn conformer . The structural basis for 8-Cl-dG-induced mutagenesis involves the formation of base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .
Biochemical Pathways
The presence of 8-Cl-dG in DNA can lead to G to C transversion mutations by forming Hoogsteen base pairing between syn-8-Cl-dG and anti-G during DNA synthesis . This can disrupt normal cellular functions and contribute to the initiation and progression of various types of cancer .
Pharmacokinetics
Due to its increased lipophilicity, the solubility of 8-cl-dg in water or buffer is limited . For longer storage periods, it is recommended to store the compound in freeze-dried form .
Result of Action
The presence of 8-Cl-dG in DNA promotes G to C transversion mutations . This can lead to uncontrolled cell growth, impaired DNA repair mechanisms, and evasion of cell death, all of which are hallmark features of cancer development .
Action Environment
8-Cl-dG is often associated with inflammation-induced carcinogenesis . In tissues with inflammation, phagocytic neutrophils, monocytes, and macrophages secrete the heme protein myeloperoxidase (MPO), which generates reactive oxidants such as hypochlorous acid . These reactive oxidants can attack genomic DNA to produce 8-Cl-dG as a major lesion .
Propriétés
IUPAC Name |
2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJGYHICYATNGZ-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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